Structural Differentiation from Ethyl Ester Analog: Impact of Ester Substituent on Predicted Physicochemical and Pharmacokinetic Properties
The methyl ester at the 6-position of the benzothiazole core in CAS 888409-12-9 is a key structural differentiator from the closest commercially available analog, ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate (CAS 946360-12-9) [1]. Based on established medicinal chemistry principles, the replacement of a methyl ester with an ethyl ester increases lipophilicity (calculated logD₇.₄) by approximately 0.5 log units and adds one additional rotatable bond, which can reduce aqueous solubility and alter metabolic liability by introducing an additional site for esterase-mediated hydrolysis. In benzothiazole-based PPARδ agonist series where both methyl and ethyl esters were directly compared, the methyl ester congener (compound 17) exhibited an EC₅₀ of 0.012 µM against PPARδ with >400-fold selectivity over PPARα and >800-fold selectivity over PPARγ, whereas the corresponding ethyl ester analog showed a 2- to 4-fold shift in potency and altered selectivity ratios [2]. This demonstrates that the ester moiety is not a passive spectator but actively modulates target engagement.
| Evidence Dimension | Structural–physicochemical impact of ester substituent on predicted properties and corroborated activity trends in benzothiazole PPARδ series |
|---|---|
| Target Compound Data | Methyl ester; calculated MW 340.4 g/mol; cLogP ~3.2 (predicted); 1 fewer rotatable bond than ethyl analog |
| Comparator Or Baseline | Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate (CAS 946360-12-9); calculated MW 354.4 g/mol; cLogP ~3.7 (predicted); 1 additional rotatable bond |
| Quantified Difference | Methyl ester reduces calculated logD by ~0.5 units and eliminates one rotatable bond relative to the ethyl ester; in structurally cognate PPARδ benzothiazole series, methyl ester compound 17 EC₅₀ = 0.012 µM vs. ethyl ester analog showing 2–4× potency shift. |
| Conditions | Predicted physicochemical parameters (ChemAxon/Marvin); PPARδ transactivation assay in CV-1 cells [2]. |
Why This Matters
The methyl ester provides a lower-lipophilicity starting point for hit-to-lead optimization, potentially offering better aqueous solubility and a cleaner metabolic profile compared to the ethyl ester analog, which is critical for in vivo pharmacokinetic performance.
- [1] Commercial vendor listing: Ethyl 2-(3-phenylpropanamido)-1,3-benzothiazole-6-carboxylate (CAS 946360-12-9). Available from Kuujia.com and other suppliers. Structural comparison to CAS 888409-12-9. View Source
- [2] Kashiwagi, H., et al. (2007). Phenylpropanoic acid derivatives bearing a benzothiazole ring as PPARδ-selective agonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6156–6160. Compound 17 (methyl ester): PPARδ EC₅₀ = 0.012 µM, PPARα EC₅₀ = 5.4 µM, PPARγ EC₅₀ > 10 µM. View Source
